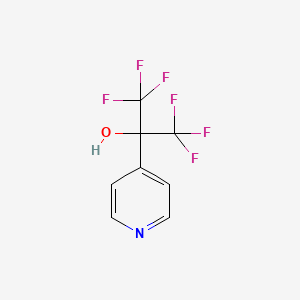

1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol

説明

1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol is a fluorinated alcohol compound known for its high polarity and unique chemical properties. It is often used in various chemical reactions and industrial applications due to its ability to act as a solvent and catalyst.

特性

分子式 |

C8H5F6NO |

|---|---|

分子量 |

245.12 g/mol |

IUPAC名 |

1,1,1,3,3,3-hexafluoro-2-pyridin-4-ylpropan-2-ol |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h1-4,16H |

InChIキー |

WZNPHBUGEABIRR-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1C(C(F)(F)F)(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol can be synthesized from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated . The general reaction is as follows:

(CF3)2CO+H2→(CF3)2CHOH

Industrial Production Methods

The industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation and crystallization.

化学反応の分析

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

Substitution: Common reagents include halides and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield simpler alcohols.

科学的研究の応用

1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in various organic reactions, including Friedel-Crafts reactions.

Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Used in the production of polymers and other advanced materials.

作用機序

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol involves its high polarity and ability to donate hydrogen bonds. This makes it an effective catalyst or promoter in various chemical reactions, such as the Friedel-Crafts reaction . Its molecular targets and pathways include interactions with electrophiles and nucleophiles, facilitating the formation of new chemical bonds.

類似化合物との比較

Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol: A similar fluorinated alcohol with high polarity and used in similar applications.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with slightly different chemical properties.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol is unique due to the presence of the pyridin-4-yl group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

生物活性

1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol is a fluorinated compound notable for its unique structural characteristics and significant biological activity. This compound features a pyridine ring and six fluorine atoms, contributing to its high polarity and thermal stability. Its molecular formula is , and it is primarily recognized for its applications in biochemical studies due to its ability to interact with various biological molecules.

The compound's structure includes a hydroxyl group attached to a highly fluorinated carbon backbone, which enhances its solubility and reactivity in biological systems. The presence of the pyridine ring is particularly relevant as it can facilitate interactions with enzymes and proteins through hydrogen bonding.

Biological Activity

Research indicates that this compound exhibits significant biological activity by influencing enzyme mechanisms and protein dynamics. Its ability to form strong hydrogen bonds enhances its interaction with molecular targets, making it valuable in various biochemical applications.

Enzyme Interaction

Studies have demonstrated that this compound can stabilize certain protein structures and influence biochemical pathways. For example:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it can modulate the activity of adenylyl cyclase type 1 (AC1), which plays a role in chronic pain signaling in the central nervous system .

Case Studies

Several case studies highlight the biological implications of using this compound:

- Protein Folding Studies : In experiments designed to study protein folding dynamics, the compound was utilized as a stabilizing agent for certain proteins. Its unique properties allowed researchers to observe changes in protein conformation under various conditions.

- Drug Development : In drug discovery contexts, this compound has been employed as a lead structure for developing inhibitors targeting specific pathways related to cancer and chronic pain. Its high polarity and ability to form hydrogen bonds make it an attractive candidate for further modifications aimed at enhancing efficacy.

Comparative Analysis

To better understand the unique properties of this compound in comparison to other similar compounds, the following table summarizes key features:

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | High polarity; strong hydrogen bonding capabilities | Protein studies; enzyme inhibition |

| 1,1,1-Trifluoroethanol | Less polar; commonly used in protein studies | Solvent for biochemistry |

| 2-Hydroxypropyl-beta-cyclodextrin | Moderate polarity; used for drug delivery | Drug formulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。